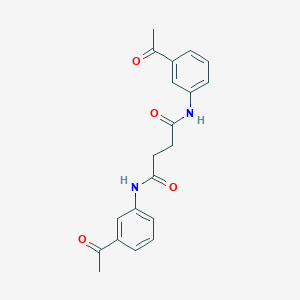![molecular formula C26H28N2O3S B324758 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2,2-diphenylacetamide](/img/structure/B324758.png)
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2,2-diphenylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a diphenylacetamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2,2-diphenylacetamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with a sulfonyl chloride derivative to form the sulfonyl piperidine intermediate. This intermediate is then reacted with 4-aminophenyl-2,2-diphenylacetamide under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or bases to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the product. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide
- N-(4-((2-methyl-1-piperidinyl)sulfonyl)phenyl)acetamide
- Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-
Uniqueness
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H28N2O3S |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H28N2O3S/c1-20-16-18-28(19-17-20)32(30,31)24-14-12-23(13-15-24)27-26(29)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,20,25H,16-19H2,1H3,(H,27,29) |
InChI Key |
QDUDCXCNALDWKN-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-4-{2-[(4-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B324675.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B324680.png)
![2-(3-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B324683.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B324686.png)
![N-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B324687.png)
![4-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B324691.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide](/img/structure/B324692.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B324693.png)
![N-(4-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B324695.png)
![2-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B324696.png)
![4-({4-[(4-Fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B324697.png)
![2-({4-[(4-Fluoroanilino)sulfonyl]anilino}carbonyl)benzoic acid](/img/structure/B324698.png)

![Propyl 4-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B324702.png)
